2,5-Difluoro-3-nitrotoluene
Overview
Description
2,5-Difluoro-3-nitrotoluene is an organic compound with the molecular formula C₇H₅F₂NO₂ It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitrotoluene typically involves the nitration of 2,5-difluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C₇H₆F₂+HNO₃→C₇H₅F₂NO₂+H₂O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2,5-difluoro-3-aminotoluene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Major Products:
Reduction: 2,5-Difluoro-3-aminotoluene.
Substitution: 2,5-Difluoro-3-methoxytoluene.
Scientific Research Applications
2,5-Difluoro-3-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-nitrotoluene depends on its chemical reactivity. The presence of electron-withdrawing fluorine atoms and the nitro group makes the compound susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary based on the specific application and derivative used.
Comparison with Similar Compounds
- 2,4-Difluoro-3-nitrotoluene
- 2,6-Difluoro-3-nitrotoluene
- 2,5-Difluoro-4-nitrotoluene
Comparison: 2,5-Difluoro-3-nitrotoluene is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning affects its chemical reactivity and physical properties. For example, the electron-withdrawing effects of the fluorine atoms and the nitro group can influence the compound’s acidity, solubility, and reactivity in substitution reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and stability, making it suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
2,5-difluoro-1-methyl-3-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBHCSGGXITIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717241 | |
Record name | 2,5-Difluoro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093758-82-7 | |
Record name | 2,5-Difluoro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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